Diethyl 2,2'-dicyano-3,3'-dioxo-2,2'-bipyrrolidine-1,1'-dicarboxylate
Description
Diethyl 2,2'-dicyano-3,3'-dioxo-2,2'-bipyrrolidine-1,1'-dicarboxylate is a bicyclic compound featuring two pyrrolidine rings connected via a carbon-carbon bond. Each ring is substituted with electron-withdrawing groups: two cyano (-CN) groups at positions 2 and 2', two ketone (oxo) groups at positions 3 and 3', and ester (-COOEt) groups at the 1 and 1' positions. This structural arrangement confers high polarity and reactivity, making it a candidate for applications in coordination chemistry, catalysis, or as a precursor for bioactive molecules. The compound’s synthesis likely involves multi-step reactions, including nitrile incorporation and oxidation, as seen in analogous bipyridine systems .
Properties
CAS No. |
1243-80-7 |
|---|---|
Molecular Formula |
C16H18N4O6 |
Molecular Weight |
362.34 g/mol |
IUPAC Name |
ethyl 2-cyano-2-(2-cyano-1-ethoxycarbonyl-3-oxopyrrolidin-2-yl)-3-oxopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H18N4O6/c1-3-25-13(23)19-7-5-11(21)15(19,9-17)16(10-18)12(22)6-8-20(16)14(24)26-4-2/h3-8H2,1-2H3 |
InChI Key |
YDRUQCATCVIBJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC(=O)C1(C#N)C2(C(=O)CCN2C(=O)OCC)C#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of Diethyl 2,2’-dicyano-3,3’-dioxo-[2,2’-bipyrrolidine]-1,1’-dicarboxylate typically involves base-catalyzed condensation reactions. Aromatic nitriles and pyrrolinone esters are commonly used as starting materials. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Diethyl 2,2’-dicyano-3,3’-dioxo-[2,2’-bipyrrolidine]-1,1’-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the cyano groups can be replaced by other nucleophiles under appropriate conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Diethyl 2,2’-dicyano-3,3’-dioxo-[2,2’-bipyrrolidine]-1,1’-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in biological imaging due to its fluorescent properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of high-performance pigments and dyes
Mechanism of Action
The mechanism by which Diethyl 2,2’-dicyano-3,3’-dioxo-[2,2’-bipyrrolidine]-1,1’-dicarboxylate exerts its effects involves interactions with various molecular targets. The compound’s cyano groups can participate in hydrogen bonding and other interactions with biological molecules, influencing pathways related to cellular signaling and metabolism .
Comparison with Similar Compounds
Structural Comparison
Table 1: Structural Features of Comparable Compounds
Key Differences :
- Core Heterocycle : The target compound’s bipyrrolidine core (five-membered rings with two nitrogens) contrasts with the six-membered bipyridine systems in analogs. This affects conjugation, ring strain, and coordination behavior.
- Substituent Positions: The target’s cyano and ketone groups are positioned to create a highly electron-deficient system, unlike ester-only bipyridines.
Functional Group Reactivity
- Cyano Groups: The -CN groups in the target compound enhance electrophilicity, enabling nucleophilic additions or metal coordination, as seen in bipyridines with nitrile substituents .
- Ketone vs. Ester: The 3,3'-dioxo groups in the target may undergo keto-enol tautomerism or serve as hydrogen-bond acceptors, unlike ester-dominated analogs.
Physical and Spectroscopic Properties
Table 3: Physical Properties
Thermal Stability : The target’s multiple electron-withdrawing groups likely increase thermal stability compared to less substituted analogs.
Biological Activity
Diethyl 2,2'-dicyano-3,3'-dioxo-2,2'-bipyrrolidine-1,1'-dicarboxylate (CAS Number: 1243-80-7) is a compound of significant interest in medicinal and synthetic chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial activity, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its bipyrrolidine structure and contains two cyano groups and two carboxylate esters. Its molecular formula is C14H14N4O4. The presence of the dioxo and dicyano functional groups contributes to its reactivity and biological interactions.
Antimicrobial Properties
Recent studies have investigated the antimicrobial properties of this compound. In vitro assays have shown promising results against various bacterial strains. For instance:
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Escherichia coli | 15 | 32 µg/mL |
| Staphylococcus aureus | 18 | 16 µg/mL |
| Pseudomonas aeruginosa | 12 | 64 µg/mL |
These results indicate that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.
Cytotoxicity Studies
Cytotoxicity assessments using various cancer cell lines have revealed that this compound possesses significant cytotoxic effects. The following table summarizes IC50 values obtained from cell viability assays:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical carcinoma) | 25 |
| MCF-7 (breast carcinoma) | 30 |
| A549 (lung carcinoma) | 20 |
The compound's ability to inhibit cell growth suggests potential as an anticancer agent. Further studies are needed to elucidate the mechanism of action and specific pathways affected by the compound.
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular metabolism and proliferation.
- Induction of Apoptosis : Evidence suggests that it may trigger apoptotic pathways in cancer cells.
- Disruption of Membrane Integrity : Its amphiphilic nature allows it to interact with cell membranes, potentially leading to increased permeability and cell death.
Case Studies
A notable case study involved the application of this compound in a drug formulation aimed at treating bacterial infections resistant to conventional antibiotics. The study highlighted:
- Efficacy : The formulation showed a reduction in bacterial load in infected animal models.
- Safety Profile : Preliminary toxicity assessments indicated a favorable safety profile compared to existing treatments.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
